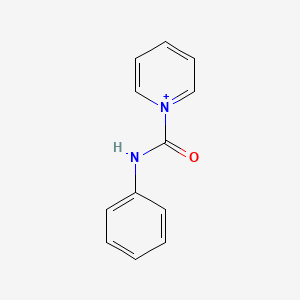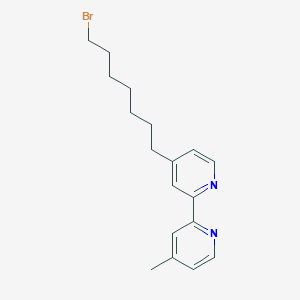
4-(7-Bromoheptyl)-4'-methyl-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(7-Bromoheptyl)-4’-methyl-2,2’-bipyridine is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a bromine atom attached to a heptyl chain, which is further connected to a bipyridine core. The bipyridine core is a common ligand in coordination chemistry, known for its ability to form stable complexes with various metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Bromoheptyl)-4’-methyl-2,2’-bipyridine typically involves the following steps:
Bromination of Heptane: Heptane is brominated to form 7-bromoheptane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Coupling with 4’-methyl-2,2’-bipyridine: The 7-bromoheptane is then coupled with 4’-methyl-2,2’-bipyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(7-Bromoheptyl)-4’-methyl-2,2’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The bipyridine core can participate in redox reactions, forming different oxidation states.
Coordination Reactions: The bipyridine core can coordinate with metal ions to form complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coordination Reactions: Metal salts like copper(II) sulfate or nickel(II) chloride are used in the presence of coordinating solvents like acetonitrile.
Major Products
Substitution Reactions: Products include azidoheptyl, thiolheptyl, and alkoxyheptyl derivatives.
Oxidation and Reduction Reactions: Products include various oxidation states of the bipyridine core.
Coordination Reactions: Metal-bipyridine complexes with different geometries and properties.
Wissenschaftliche Forschungsanwendungen
4-(7-Bromoheptyl)-4’-methyl-2,2’-bipyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes for catalysis and material science.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug design and development, particularly in the creation of metal-based drugs.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4-(7-Bromoheptyl)-4’-methyl-2,2’-bipyridine is primarily related to its ability to coordinate with metal ions. The bipyridine core acts as a chelating ligand, forming stable complexes with metal ions. These complexes can exhibit unique electronic, magnetic, and catalytic properties, making them useful in various applications. The molecular targets and pathways involved depend on the specific metal ion and the context of the application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(7-Bromoheptyl)-1H-pyrazole: Similar in structure but with a pyrazole core instead of bipyridine.
N-(7-bromoheptyl)phthalimide: Contains a phthalimide group instead of bipyridine.
Phthalic acid, 7-bromoheptyl heptyl ester: Contains a phthalic acid ester group instead of bipyridine.
Uniqueness
4-(7-Bromoheptyl)-4’-methyl-2,2’-bipyridine is unique due to its bipyridine core, which provides strong coordination capabilities with metal ions. This property distinguishes it from other similar compounds and makes it particularly valuable in coordination chemistry and related applications.
Eigenschaften
CAS-Nummer |
134706-75-5 |
|---|---|
Molekularformel |
C18H23BrN2 |
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
2-[4-(7-bromoheptyl)pyridin-2-yl]-4-methylpyridine |
InChI |
InChI=1S/C18H23BrN2/c1-15-8-11-20-17(13-15)18-14-16(9-12-21-18)7-5-3-2-4-6-10-19/h8-9,11-14H,2-7,10H2,1H3 |
InChI-Schlüssel |
PFJUCSUTXMEFTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


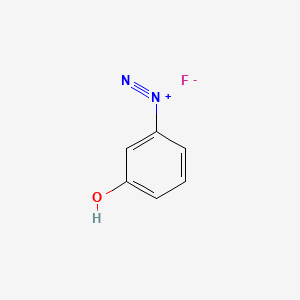
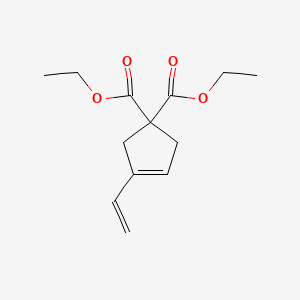
![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)
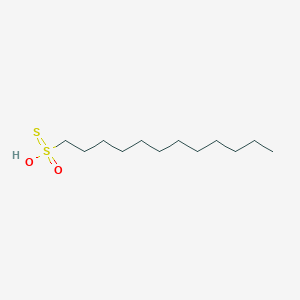
![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)
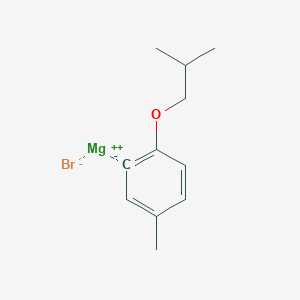
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)

![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)


![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
